molecular formula C9H14BNO2 B13350948 (5-(tert-Butyl)pyridin-2-yl)boronic acid

(5-(tert-Butyl)pyridin-2-yl)boronic acid

Cat. No.: B13350948
M. Wt: 179.03 g/mol
InChI Key: KWGXLVRFKOUSCD-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)pyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a tert-butyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tert-Butyl)pyridin-2-yl)boronic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the organic substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

(5-tert-butylpyridin-2-yl)boronic acid

InChI

InChI=1S/C9H14BNO2/c1-9(2,3)7-4-5-8(10(12)13)11-6-7/h4-6,12-13H,1-3H3

InChI Key

KWGXLVRFKOUSCD-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=C1)C(C)(C)C)(O)O

Origin of Product

United States

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